Cas no 887585-92-4 (5-Bromo-2,3-difluorobenzylamine)

5-Bromo-2,3-difluorobenzylamine is a fluorinated benzylamine derivative featuring both bromo and difluoro substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its halogen and fluorine groups enable selective functionalization. The presence of bromine enhances reactivity for cross-coupling reactions, while the difluoro substitution influences electronic properties and metabolic stability. The primary amine moiety allows for further derivatization, making it valuable for constructing complex molecular frameworks. Its well-defined structure and high purity ensure consistent performance in research and industrial processes. Suitable for use under controlled conditions, it requires proper handling due to its reactive nature.
5-Bromo-2,3-difluorobenzylamine structure
887585-92-4 structure
Product Name:5-Bromo-2,3-difluorobenzylamine
CAS No:887585-92-4
MF:C7H6BrF2N
MW:222.030047893524
CID:1929651
PubChem ID:40427033
Update Time:2025-06-13

5-Bromo-2,3-difluorobenzylamine Chemical and Physical Properties

Names and Identifiers

    • (5-bromo-2,3-difluoro-phenyl)methanamine
    • 1-(5-Bromo-2,3-difluorophenyl)methanamine
    • 5-Bromo-2,3-difluorobenzyl amine
    • benzenemethanamine, 5-bromo-2,3-difluoro-
    • LogP
    • (5-bromo-2,3-difluorophenyl)methanamine
    • MFCD04972476
    • 5-bromo-2,3-difluorobenzylamine
    • SCHEMBL1765276
    • 887585-92-4
    • AKOS015961125
    • CS-0357281
    • DB-368359
    • AB21100
    • 5-Bromo-2,3-difluorobenzylamine
    • Inchi: 1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
    • InChI Key: MXMVBKWCJOEYTR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)CN)F)F

Computed Properties

  • Exact Mass: 220.96517Da
  • Monoisotopic Mass: 220.96517Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

5-Bromo-2,3-difluorobenzylamine Pricemore >>

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Additional information on 5-Bromo-2,3-difluorobenzylamine

Comprehensive Overview of 5-Bromo-2,3-difluorobenzylamine (CAS No. 887585-92-4): Properties, Applications, and Industry Insights

5-Bromo-2,3-difluorobenzylamine (CAS No. 887585-92-4) is a specialized fluorinated aromatic amine compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated benzylamine derivative features a unique molecular structure with halogen substitutions at strategic positions, making it a valuable intermediate for synthesizing complex molecules. The presence of both bromo and difluoro groups on the benzene ring enhances its reactivity in cross-coupling reactions, a property highly sought after in modern drug discovery pipelines.

Recent trends in medicinal chemistry highlight the growing demand for fluorine-containing building blocks like 5-Bromo-2,3-difluorobenzylamine. Fluorination is known to improve metabolic stability and membrane permeability of drug candidates – key factors addressed in popular search queries such as "how does fluorine improve drug bioavailability" and "fluorine in CNS drug design". The compound's CAS No. 887585-92-4 frequently appears in patent literature related to kinase inhibitors and GPCR-targeted therapies, aligning with industry focus areas like cancer treatment and neurological disorders.

The synthetic utility of 5-Bromo-2,3-difluorobenzylamine extends to material science applications, where researchers investigate its potential as a precursor for liquid crystal materials and organic electronic components. This connects with trending topics in scientific communities exploring "halogen effects in organic semiconductors" and "fluorine in OLED materials". Analytical characterization data (including NMR spectra and HPLC purity profiles) for CAS 887585-92-4 are frequently requested by quality control laboratories, reflecting the compound's importance in standardized production processes.

From a regulatory perspective, proper handling procedures for brominated fluorocompounds remain a common search theme among EHS professionals. While 5-Bromo-2,3-difluorobenzylamine itself has no usage restrictions, best practices for amine compound storage and halogenated waste disposal generate substantial discussion in online forums. The compound's stability under various pH conditions – another frequently researched aspect – makes it suitable for diverse chemical transformations while requiring specific handling protocols to maintain integrity.

Market analysis reveals increasing procurement of 887585-92-4 by contract research organizations, particularly those specializing in fragment-based drug discovery. The compound's balanced lipophilicity (LogP ~2.3) and molecular weight (228.03 g/mol) position it favorably within lead optimization workflows. These attributes correlate with trending searches about "ideal physicochemical properties for drug candidates" and "scaffold hopping strategies" in pharmaceutical development.

Ongoing research explores novel applications of 5-Bromo-2,3-difluorobenzylamine in bioconjugation chemistry, where its primary amine group serves as an attachment point for fluorescent probes and targeting moieties. This aligns with current interests in theranostic agents and precision medicine approaches. Technical discussions often focus on optimizing amine protection strategies during multi-step syntheses involving this building block.

The compound's crystallization behavior and salt formation capabilities represent another area of practical interest, particularly for process chemistry teams addressing "challenges in API crystallization" – a hot topic in pharmaceutical manufacturing circles. X-ray powder diffraction studies of 5-Bromo-2,3-difluorobenzylamine derivatives contribute valuable data to the growing field of crystal engineering.

Environmental fate studies of fluorinated benzylamines have gained prominence in response to increasing scrutiny of persistent organic pollutants. While 887585-92-4 demonstrates favorable biodegradation profiles in preliminary assessments, these findings address common queries about "green chemistry approaches for halogenated compounds" and "sustainable pharmaceutical intermediates".

In analytical method development, 5-Bromo-2,3-difluorobenzylamine serves as a useful reference standard for HPLC method validation, particularly in systems requiring UV-active amines. Its distinct retention characteristics help resolve method development challenges frequently searched by analytical chemists, such as "separation of polar aromatic amines" and "HPLC mobile phase optimization".

The compound's role in high-throughput screening libraries continues to expand, with particular utility in fragment-based lead discovery platforms. This application connects with industry demands for "diverse screening libraries" and "three-dimensional fragments" in early drug discovery – topics generating substantial engagement in scientific literature and conference proceedings.

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